6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 6 and 7 and a 4-phenylpiperazinylmethyl moiety at position 3. This compound belongs to a class of molecules where structural modifications at the 4-position of the coumarin scaffold are explored to modulate physicochemical and biological properties.
Properties
IUPAC Name |
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-12-20-18(14-22(25)26-21(20)13-17(16)2)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPBHLOZYJUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethylchromen-2-one and 4-phenylpiperazine.
Alkylation Reaction: The chromen-2-one derivative undergoes an alkylation reaction with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Coupling Reaction: The alkylated product is then coupled with 4-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the phenylpiperazine moiety.
Scientific Research Applications
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate various physiological processes. Additionally, the chromen-2-one core can interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
The piperazine ring at the 4-position is a critical structural feature. Variations in its substitution pattern significantly alter molecular properties:
Chromen-2-one Derivatives with Alternative 4-Position Substitutions
Substituents at the 4-position beyond piperazine derivatives have been extensively studied:
Physicochemical and Pharmacokinetic Comparisons
Key Insight: The target compound’s higher molecular weight and LogP compared to analogues suggest improved membrane permeability but may reduce aqueous solubility.
Biological Activity
6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, a synthetic compound belonging to the class of chromen-2-one derivatives, exhibits diverse biological activities that make it a candidate for various therapeutic applications. This article explores its biological activity, including enzyme inhibition, antimicrobial effects, anticancer properties, and potential as a neuroprotective agent.
Chemical Structure and Properties
The compound features a chromen-2-one core with specific substitutions:
- Dimethyl groups at positions 6 and 7.
- A phenylpiperazine moiety at position 4.
This unique structure contributes to its biological efficacy and pharmacological potential.
Enzyme Inhibition
Research indicates that this compound acts as an acetylcholinesterase inhibitor . This property is critical in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibiting this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest significant inhibitory effects, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed potent cytotoxicity against Jurkat T cells with an IC50 value of , suggesting its potential in cancer therapy . The underlying mechanisms may include apoptosis induction and cell cycle arrest.
Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of several piperazine derivatives on acetylcholinesterase activity. The findings indicated that this compound exhibited comparable potency to known inhibitors, highlighting its potential for further development as a therapeutic agent for Alzheimer's disease .
Study 2: Antimicrobial Evaluation
In a comparative study of various chromen-2-one derivatives, this compound was found to be particularly effective against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness relative to other compounds in the series .
Study 3: Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that the compound significantly reduces cell viability in cancerous cells while sparing normal cells. This selective toxicity underscores its potential as a targeted cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Acetylcholinesterase inhibitor; antimicrobial; anticancer |
| Coumarin Derivatives | Structure | Various biological activities including antioxidant and anti-inflammatory |
| Piperazine Derivatives | Structure | Known for CNS activity and potential antidepressant effects |
Q & A
Q. What are the typical synthetic routes for 6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, and how is purity ensured?
The synthesis involves multi-step reactions, including alkylation of the chromenone core with a 4-phenylpiperazine derivative. Key steps include nucleophilic substitution and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC), and final product purity is confirmed by -NMR, -NMR, and IR spectroscopy. Solvents like dimethylformamide (DMF) or ethanol are used under controlled temperatures to optimize yields .
Q. How is the molecular structure of this compound validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) refines the structure, with validation tools like PLATON ensuring no crystallographic disorders or twinning. Bond lengths (e.g., C=O at ~1.22 Å) and torsion angles are analyzed against database standards .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes in vitro assays:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Anti-inflammatory activity : COX-2 inhibition via ELISA. Positive controls (e.g., doxorubicin, aspirin) validate experimental setups .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability (e.g., hydrolysis in aqueous media). Recommendations:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use LC-MS to verify compound integrity during assays.
- Perform dose-response curves with triplicate replicates to assess reproducibility .
Q. What strategies optimize reaction yields for challenging intermediates like the 4-phenylpiperazine moiety?
Low yields in alkylation steps often stem from steric hindrance. Solutions include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional).
- Switching solvents (e.g., acetonitrile for better solubility of aromatic intermediates) .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
Systematic SAR studies reveal:
- Piperazine substitution : Replacing phenyl with ethyl groups (e.g., 4-ethylpiperazine) reduces cytotoxicity but improves solubility.
- Chromenone methylation : 6,7-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs. Computational docking (AutoDock Vina) predicts interactions with targets like topoisomerase II or bacterial DNA gyrase .
Q. What advanced analytical methods resolve spectral overlaps in NMR characterization?
For crowded aromatic regions (δ 6.5–8.0 ppm):
- Use - HSQC/HMBC to assign coupled protons and carbons.
- Employ -NMR if fluorinated analogs are synthesized.
- Dynamic NMR (variable-temperature) to study conformational exchange in the piperazine ring .
Q. How is crystallographic data validated to avoid publication retractions?
Rigorous checks include:
- R-factor analysis : Ensure < 0.05 for high-resolution data.
- ADP validation : Anisotropic displacement parameters (ellipsoids) must align with thermal motion trends.
- Twins/merohedry : Check via PLATON’s TWIN/BASF tools.
- CIF submission to the Cambridge Structural Database (CSD) for peer validation .
Methodological Design & Data Analysis
Q. What experimental design minimizes cytotoxicity false positives in anticancer assays?
- Include a cell viability counter-screen (e.g., non-cancerous HEK293 cells).
- Measure caspase-3/7 activation to confirm apoptosis vs. necrosis.
- Pre-treat cells with a P-glycoprotein inhibitor (e.g., verapamil) to rule out efflux-mediated resistance .
Q. How are hydrogen-bonding networks analyzed in crystal engineering?
Graph-set analysis (Etter’s notation) identifies motifs like rings or chains. Software like Mercury (CCDC) visualizes interactions, while CrystalExplorer calculates interaction energies (e.g., π-π stacking vs. H-bond dominance). This guides co-crystal design for enhanced solubility .
Q. What chromatographic methods separate enantiomers or diastereomers of analogs?
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) mobile phase.
- SFC : Supercritical CO with 2% methanol modifier for faster resolution.
- Validate purity (>99%) via UV/ELSD detectors .
Tables of Key Data
Table 1: Spectral Signatures for Key Intermediates
| Functional Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Chromenone C=O | - | 160.2–162.5 |
| Piperazine N-CH- | 2.5–3.1 (m, 8H) | 46.8–52.3 |
| Aromatic protons | 6.8–7.4 (m) | 110–150 |
Table 2: Optimized Reaction Conditions for Alkylation
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Catalyst | TBAB (5 mol%) | +25% |
| Solvent | Acetonitrile | +15% |
| Temperature | Microwave, 100°C | +30% (time) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
